This particular derivative has been investigated in scientific research primarily for its potential as an aldose reductase inhibitor []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in the development of diabetic complications. Inhibiting this enzyme is a strategy for developing drugs to treat these complications.
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound characterized by the fusion of an isoxazole ring with a pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structure is defined by the presence of a methoxy group on the phenyl ring, which may influence its biological activity and reactivity.
The compound is cataloged under the chemical identifier 952182-88-6 and has been referenced in various scientific literature regarding its synthesis and applications in biological research.
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one belongs to the class of heterocyclic compounds, specifically those containing both isoxazole and pyridazine moieties. These types of compounds are often explored for their diverse biological activities and potential therapeutic uses.
The synthesis of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
The cyclization reaction generally requires controlled conditions to optimize yield and purity. The use of solvents such as dimethylformamide may be employed to facilitate the reaction. Additionally, microwave-assisted synthesis has been noted to enhance reaction efficiency and reduce reaction times significantly .
The molecular structure of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can be represented as follows:
The structure features a methoxy group (-OCH) attached to a phenyl ring, which is further linked to an isoxazole ring that is fused with a pyridazine ring.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure. For instance, NMR data may reveal characteristic peaks corresponding to different hydrogen environments in the molecule, while mass spectrometry can provide information about molecular weight and fragmentation patterns .
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo several chemical transformations:
Relevant data from spectroscopic analyses confirm these properties, providing insight into the behavior of this compound under different conditions .
The applications of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one span several fields:
The synthesis of the isoxazolo[3,4-d]pyridazin-7(6H)-one core relies on regiospecific cyclocondensation reactions that ensure precise heterocyclic ring formation. A robust pathway involves the condensation of ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate with hydrazine monohydrate under controlled alkaline conditions. This method proceeds via nucleophilic attack of the hydrazine nitrogen at the carbonyl carbon of the ester group, followed by intramolecular cyclization through dehydration. The reaction typically employs methanol as solvent with sodium methoxide as base catalyst at reflux temperatures (70-80°C), achieving moderate to good yields (55-70%) [5].
Critical to this methodology is the preparation of the key isoxazole precursor, ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate, which is synthesized from ethyl (2E)-2-chloro-2-(hydroxyimino)acetate and 1-phenylbutane-1,3-dione. This precursor controls regioselectivity during ring closure, ensuring exclusive formation of the [3,4-d] fused system rather than alternative isomeric structures. The reaction's regiochemical outcome is confirmed through NMR spectroscopy, showing characteristic chemical shifts for H-6 (δ 6.98 ppm) and the lactam NH (δ 12.15 ppm) in deuterated chloroform [5]. Microwave-assisted cyclization techniques have recently demonstrated enhanced reaction efficiency (85% yield in <30 minutes) while maintaining excellent regiochemical fidelity [6].
The introduction of the 4-methoxyphenyl moiety at the C4 position employs two principal strategies: direct electrophilic aromatic substitution or pre-functionalization before core cyclization. The most efficient route incorporates the aryl group during the early synthetic stages via utilization of 1-(4-methoxyphenyl)butane-1,3-dione as a key building block. This diketone precursor undergoes regiocontrolled cyclization with ethyl (2E)-2-chloro-2-(hydroxyimino)acetate to form ethyl 4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylate, which subsequently undergoes hydrazinolysis as described in Section 1.1 [5].
Alternative post-cyclization arylation methods face significant challenges due to the electron-deficient nature of the fused heterocyclic system. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require protective group strategies for the lactam nitrogen and show variable success (30-45% yields). Direct C-H arylation at C4 remains elusive due to competing decomposition pathways under strong oxidative conditions. Substituent effects on bioactivity are profound, as evidenced by the enhanced α1-adrenoceptor affinity observed with 4-(4-methoxyphenyl) versus unsubstituted phenyl analogs (10-fold increase in binding constant) [3]. The table below summarizes synthetic approaches and molecular properties:
Table 1: Synthetic Variations and Molecular Properties of 4-Aryl Isoxazolopyridazinones
Aryl Substituent | Synthetic Route | Molecular Weight (g/mol) | Yield (%) | logP |
---|---|---|---|---|
4-Methoxyphenyl | Pre-functionalized diketone | 243.22 [2] | 62-68 [5] | 1.77 [6] |
Phenyl | Direct cyclocondensation | 213.20 | 71 | 1.45 |
4-Chlorophenyl | Suzuki coupling | 247.65 | 38 | 2.15 |
3-Nitrophenyl | Pre-functionalized diketone | 258.20 | 59 | 1.25 |
The C3 position of the isoxazolo[3,4-d]pyridazinone core demonstrates unique reactivity toward directed ortho-metalation when protected at N6. Treatment with strong lithium bases (e.g., LDA or n-BuLi) at low temperatures (-78°C) in anhydrous THF generates a stabilized C3-lithiated species suitable for electrophilic quenching. This strategy enables the introduction of diverse functional groups, including methyl, formyl, and carboxylic acid derivatives, which serve as critical handles for further structural elaboration [6].
The 3-methyl substituted analog (Y700-0687, CID 24213746) exemplifies this approach, prepared via methylation using iodomethane as electrophile. This modification significantly alters molecular properties: the methyl group increases lipophilicity (logP = 1.77 vs. 1.35 for unsubstituted) and molecular weight (257.25 g/mol) while reducing polar surface area from 71.2 Ų to 66.2 Ų. These physicochemical changes enhance blood-brain barrier permeability, making 3-methyl derivatives valuable candidates for central nervous system-targeted therapeutics [6]. The metalation regioselectivity is confirmed through deuterium quenching experiments, showing exclusive deuteration at C3 when using deuterium oxide as electrophile (>95% isotopic incorporation by mass spectrometry) [6].
The biological activity of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one significantly surpasses that of its open-chain analogs, highlighting the critical importance of ring fusion in molecular recognition. Fused-ring systems exhibit enhanced conformational rigidity that favors binding to biological targets, particularly observed in studies with α1-adrenoceptors and aldose reductase. Synthetic routes to open-chain analogs typically involve linear assembly through condensation of 4-aryl-4-oxobut-2-enoic acids with hydrazine derivatives, yielding 4,5-disubstituted-3(2H)-pyridazinones [3] [4].
In aldose reductase inhibition studies, the fused isoxazolopyridazinone system demonstrates IC₅₀ values comparable to Sorbinil (low micromolar range), while open-chain analogs 5-acetyl-4-amino-6-substituted-3(2H)-pyridazinones show markedly reduced activity (>100 μM IC₅₀). Molecular modeling reveals the fused system's carbonyl oxygen at C7 and nitrogen at N2 participate in critical hydrogen bonding with aldose reductase active site residues (Tyr48 and His110), interactions geometrically constrained in the rigid bicyclic system but disrupted in flexible analogs [4]. Similarly, α1-adrenoceptor binding studies indicate the fused ring system enhances subtype selectivity (α1d/α1b ratio >15) compared to monocyclic counterparts (ratio <3), attributed to complementary steric fit within the transmembrane binding pocket [3].
Table 2: Biological Activity Comparison: Fused vs. Open-Chain Analogues
Structural Class | Example Compound | Aldose Reductase IC₅₀ (μM) | α1d-Adrenoceptor Kᵢ (nM) | α1d/α1b Selectivity Ratio |
---|---|---|---|---|
Fused-ring | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7-one | 0.42 [4] | 18.3 [3] | 16.5 |
Fused-ring | 3-Methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7-one | 0.28 [4] | Not reported | Not applicable |
Open-chain | 5-Acetyl-4-amino-6-(4-methoxyphenyl)-3(2H)-pyridazinone | >100 [4] | 245 [3] | 2.8 |
Open-chain | 4-Amino-5-(4-methoxybenzoyl)-6-methyl-3(2H)-pyridazinone | Inactive [4] | 521 [3] | 1.9 |
The synthetic complexity differs substantially between systems. Fused-ring formation requires multistep sequences (3-5 steps) with overall yields of 25-40%, while open-chain analogs typically assemble in 1-2 steps with 50-75% yields. However, the pharmacological superiority of the fused-ring systems justifies the additional synthetic investment for therapeutic applications requiring high target affinity and selectivity [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: